molecular formula C10H13O3S- B286417 4-Butylbenzenesulfonate

4-Butylbenzenesulfonate

Cat. No.: B286417
M. Wt: 213.28 g/mol
InChI Key: JNVFIMNBBVDEPV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-Butylbenzenesulfonate is an organic sulfonate compound valued in research for its properties as a surfactant and chemical synthesis intermediate. Its structure features a butyl group attached to a benzenesulfonate moiety, which is key to its function. Researchers utilize this compound extensively as a surfactant and emulsifier in developing and studying detergent formulations, industrial cleaners, and personal care products due to its ability to lower surface tension and improve solubility . In synthetic chemistry, it serves as a versatile precursor or building block. For instance, the related compound methyl this compound (CID 54192794) is known as a sulfonate ester, a class of compounds typically used in organic synthesis for alkylation reactions . Furthermore, structural analogues, such as the disodium salt of complex butylbenzenesulphonate derivatives, are employed as dyes (e.g., Acid Green 27), demonstrating the potential for sulfonates to form part of larger functional molecules . This reagent is strictly for research purposes in laboratory settings. It is Not for diagnostic or therapeutic use, and Not for human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13O3S-

Molecular Weight

213.28 g/mol

IUPAC Name

4-butylbenzenesulfonate

InChI

InChI=1S/C10H14O3S/c1-2-3-4-9-5-7-10(8-6-9)14(11,12)13/h5-8H,2-4H2,1H3,(H,11,12,13)/p-1

InChI Key

JNVFIMNBBVDEPV-UHFFFAOYSA-M

SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)[O-]

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Butylbenzenesulfonate

Direct Sulfonation Routes to 4-Butylbenzenesulfonic Acid and its Derivatives

Direct sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto a pre-existing butylbenzene (B1677000) molecule. This is a primary example of an electrophilic aromatic substitution reaction, where the nature of the electrophile and the reaction conditions are critical to the outcome.

Electrophilic Aromatic Sulfonation of Butylbenzene Isomers

The sulfonation of butylbenzene isomers (n-butyl, sec-butyl, and tert-butylbenzene) with sulfonating agents like fuming sulfuric acid (a mixture of H₂SO₄ and SO₃) or sulfur trioxide (SO₃) typically yields a mixture of ortho and para isomers. uomustansiriyah.edu.iqbyjus.com The bulky butyl group sterically hinders the ortho positions, making the para-substituted product, 4-butylbenzenesulfonic acid, the major product. chemistrysteps.com

The reaction mechanism involves the generation of an electrophile, either SO₃ or its protonated form +SO₃H, which is then attacked by the electron-rich benzene (B151609) ring. chemistrysteps.com This forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. lhsciencemansa.org Subsequent loss of a proton from the site of substitution restores the aromaticity of the ring, yielding the final sulfonic acid product. byjus.comlhsciencemansa.org Due to the steric hindrance of the tert-butyl group, its sulfonation is highly regioselective for the para position. lhsciencemansa.org

Optimization of Reaction Parameters for Enhanced Yield and Purity

The yield and purity of 4-butylbenzenesulfonic acid are highly dependent on the optimization of reaction parameters. Key variables include temperature, reaction time, and the nature of the sulfonating agent.

For instance, in a typical laboratory preparation, tert-butylbenzene (B1681246) is treated with fuming sulfuric acid. prepchem.com Maintaining the temperature below 25°C during the addition of the acid is crucial to control the exothermic reaction. prepchem.com The mixture is then heated to approximately 80°C to ensure the complete dissolution and reaction of the starting material. prepchem.com Industrial-scale processes may utilize continuous feeding of tert-butylbenzene and liquid SO₃ into a reactor at around 100°C with shorter residence times.

Post-reaction workup is also critical for purity. The reaction mixture is often poured into water and neutralized. prepchem.com Salting out the sodium salt of the sulfonic acid with sodium chloride, followed by filtration and washing, helps to isolate the product. prepchem.com Recrystallization from solvents like heptane (B126788) can further increase the purity to over 99%.

ParameterConditionEffect on Yield/PurityReference
TemperatureMaintained below 25°C during addition, then heated to 80°CControls exothermicity and drives reaction to completion. prepchem.com
Reaction TimeDependent on temperature and scale (e.g., 4-8 hours for lab scale)Ensures high conversion of starting material.
Sulfonating AgentFuming sulfuric acid (H₂SO₄ + SO₃) or liquid SO₃Provides the electrophile (SO₃) for the substitution reaction. prepchem.com
Purification MethodSalting out, filtration, and recrystallizationRemoves impurities and unreacted starting materials, enhancing final purity. prepchem.com

Advanced Sulfonation Techniques (e.g., Ionic Liquid-Mediated Processes)

Recent advancements in sulfonation chemistry utilize ionic liquids (ILs) as both solvents and catalysts. These methods offer potential advantages such as lower reaction temperatures, improved selectivity, and catalyst recyclability. For example, ionic liquids like 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([bmim][NTf₂]) can facilitate the sulfonation of tert-butylbenzene with SO₃ at milder temperatures (e.g., 40°C), achieving high conversion rates (up to 98%). This approach can also suppress the formation of by-products. Another example involves using Brønsted acidic ionic liquids, such as N-(4-sulfonic acid) butyl triethylammonium (B8662869) hydrogen sulfate (B86663), which act as effective and recoverable catalysts for alkylation reactions, a related electrophilic substitution. rasayanjournal.co.in The use of ILs can reduce energy consumption and offers a greener alternative to traditional methods. rasayanjournal.co.in

TechniqueIonic Liquid ExampleReaction ConditionsKey AdvantagesReference
Ionic Liquid-Mediated Sulfonation[bmim][NTf₂]40°C for 6 hours with SO₃High conversion (98%), lower temperature, suppresses by-products, recyclable catalyst.
Ionic Liquid as CatalystN-(4-sulfonic acid) butyl triethylammonium hydrogen sulfateUsed for tert-butylation of phenol (B47542), a related reaction.Environmentally benign, recoverable, high product selectivity. rasayanjournal.co.in

Multi-step Synthetic Approaches to 4-Butylbenzenesulfonate Derivatives

Alkylation-Sulfonation Sequences from Benzene Precursors

This two-step synthesis first involves the alkylation of benzene to form butylbenzene, followed by the sulfonation of the intermediate. brainly.com

Friedel-Crafts Alkylation: Benzene is reacted with a butylating agent, such as 1-chlorobutane (B31608) or tert-butyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). brainly.comtestbook.com This electrophilic substitution reaction introduces the butyl group onto the benzene ring to form butylbenzene. brainly.com Using a large excess of benzene can favor the formation of the mono-alkylated product. msu.edu

Sulfonation: The resulting butylbenzene is then sulfonated as described in the direct sulfonation routes, typically with hot, concentrated sulfuric acid or fuming sulfuric acid, to yield 4-butylbenzenesulfonic acid as the major product. brainly.comtestbook.com

This sequence is a fundamental strategy in organic synthesis for preparing substituted aromatic compounds. brainly.com

Functionalization via Sulfonyl Chloride Intermediates (e.g., Chlorination and Hydrolysis)

The sulfonic acid group can be converted into a more reactive sulfonyl chloride (-SO₂Cl) group. This intermediate is valuable for synthesizing various derivatives, including sulfonamides and sulfonate esters. scbt.com

The synthesis of 4-butylbenzenesulfonyl chloride is typically achieved by reacting 4-butylbenzenesulfonic acid (or its sodium salt) with a chlorinating agent. google.com Common agents include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). orgsyn.org For example, 4-tert-butylbenzenesulfonic acid can be reacted with thionyl chloride, often in the presence of a catalyst like N,N-dimethylformamide (DMF), to produce crude 4-tert-butylbenzenesulfonyl chloride. google.com Purification can be achieved by crystallization from an alkane solvent like heptane. google.com

The resulting 4-butylbenzenesulfonyl chloride is a robust electrophilic intermediate. scbt.com While often used to create other functional groups, it can be converted back to the sulfonic acid through hydrolysis by reaction with water. orgsyn.org This chlorination-hydrolysis sequence can serve as a method for purification or as a step in a more complex synthesis.

Reactivity and Functional Group Transformations of this compound

The chemical character of this compound is defined by the interplay between its alkyl-substituted aromatic ring and the strongly acidic sulfonic acid group. This structure allows for a range of chemical modifications at both sites.

Chemical Reactions of the Sulfonic Acid Group (e.g., Esterification, Reduction, Substitution)

The sulfonic acid group (-SO₃H) is the most reactive center of the molecule, undergoing several key transformations that are fundamental to its use in synthesis. Sulfonic acids are known to be strong acids, often with pKa values in the negative range, making them significantly more acidic than their carboxylic acid counterparts. wikipedia.org

Esterification: 4-Butylbenzenesulfonic acid reacts with alcohols to form sulfonate esters. This reaction, a form of esterification, is typically catalyzed by a strong acid and often requires heating. chemguide.co.uk The general mechanism is a condensation reaction where water is eliminated. chemistrystudent.com To drive the reversible reaction to completion, the ester product can be distilled off as it forms, particularly for smaller, more volatile esters. chemguide.co.uk An alternative and often more efficient method involves the conversion of the sulfonic acid to its corresponding sulfonyl chloride, which then readily reacts with alcohols or phenols to yield the desired ester. chemguide.co.uk

Reduction: The sulfonic acid group can be reduced to a sulfonyl group under specific conditions. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are typically required for this transformation.

Substitution: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution reactions. A key example is its conversion to a sulfonyl halide, most commonly 4-butylbenzenesulfonyl chloride, using reagents like thionyl chloride. wikipedia.org This sulfonyl chloride is a highly valuable intermediate, as the chloride is an excellent leaving group, facilitating reactions with a wide range of nucleophiles, including amines (to form sulfonamides) and alcohols (to form sulfonate esters). Another substitution reaction is hydrolytic desulfonation, where the sulfonic acid group is removed from the aromatic ring, which can occur at elevated temperatures in the presence of aqueous acid. wikipedia.orgresearchgate.net

The following table summarizes key reactions of the sulfonic acid group.

Reaction Type Reagent(s) Product(s) Notes
Esterification Alcohol (R'-OH), Acid CatalystSulfonate Ester (R-SO₂OR')A reversible condensation reaction. chemistrystudent.com
Halogenation Thionyl chloride (SOCl₂)Sulfonyl Chloride (R-SO₂Cl)Creates a highly reactive intermediate for further synthesis. wikipedia.org
Reduction Lithium aluminum hydride (LiAlH₄)Sulfonyl DerivativesRequires strong reducing agents.
Substitution (Amide formation) Amine (R'NH₂) (via sulfonyl chloride)Sulfonamide (R-SO₂NHR')A common route to sulfonamide derivatives.
Desulfonation Aqueous Acid, HeatArene (Benzene derivative)Reverses the initial sulfonation reaction. researchgate.net

Aromatic Ring Functionalization and Derivatization

While the sulfonic acid group is a primary site of reactivity, the butyl-substituted benzene ring can also undergo functionalization, primarily through electrophilic aromatic substitution. The existing substituents—the butyl group (alkyl) and the sulfonic acid group—direct the position of incoming electrophiles. Alkyl groups are activating and ortho-, para-directing, while the sulfonic acid group is strongly deactivating and meta-directing. libretexts.org

Further functionalization can also be achieved through more advanced methods. For instance, single-electron oxidation of the aromatic ring can generate an aromatic radical cation. cardiff.ac.uk This intermediate significantly weakens the benzylic C-C bonds, facilitating ring-opening and deconstructive functionalization pathways that can lead to difunctionalized products. cardiff.ac.uk Studies on 4-tert-butyl-benzenesulfonate have shown that its reaction with hydroxyl radicals can produce radical cations, which can subsequently be "repaired" or reduced back to the parent molecule by cerium(III) ions. rsc.org Additionally, strategies for the late-stage functionalization of polycyclic aromatic hydrocarbons (PAHs) using sulfoniumization have been developed, highlighting the potential for activating aromatic systems for further modification. nih.govrsc.org

The table below outlines representative functionalization reactions of the aromatic ring.

Reaction Type Key Principle Potential Outcome Reference
Electrophilic Aromatic Substitution Reaction with an electrophile (e.g., NO₂⁺, Br⁺)Introduction of new substituents (e.g., nitro, bromo) onto the ring. wikipedia.orglibretexts.org
Radical Cation Formation Single-electron oxidation of the aromatic ring.Creates a reactive intermediate for deconstructive functionalization. cardiff.ac.ukrsc.org
Metabolic Hydroxylation Enzymatic oxidation (e.g., by Cytochrome P450).Introduction of hydroxyl groups onto the aromatic ring. nih.gov

Synthesis of Diverse this compound Esters and Amides

The synthesis of esters and amides of 4-butylbenzenesulfonic acid is a cornerstone of its chemical utility, producing compounds with applications ranging from pharmaceutical intermediates to materials science. nbinno.comdaneshyari.com

This compound Esters: These are commonly synthesized by reacting 4-butylbenzenesulfonyl chloride with a desired alcohol or phenol. chemguide.co.uk For example, various substituted benzenesulfonates have been prepared by reacting the corresponding sulfonyl chloride with 4-hydroxybenzaldehyde (B117250) in the presence of a base like triethylamine. mdpi.com Another method involves the reaction of sulfonic acids with boron esters, which are formed from boric acid and an alcohol. google.com Research has also documented the synthesis of bicyclo[2.2.2]octan-2-yl 4-tert-butylbenzenesulfonates, which have been evaluated for antiprotozoal activity. researchgate.net

4-Butylbenzenesulfonamides: The most common route to sulfonamides is the reaction of 4-butylbenzenesulfonyl chloride with ammonia (B1221849) or a primary/secondary amine. 4-tert-Butylbenzenesulfonamide is a known intermediate in the synthesis of the pharmaceutical Bosentan. nbinno.comjocpr.com Its synthesis can involve reacting benzene sulfonamide with tert-butyl acrylate. nbinno.com The resulting N-butylbenzenesulfonamide backbone can be further modified; for instance, 4-amino-N-butylbenzenesulfonamide has been used as a starting material to synthesize a variety of new derivatives, including those containing pyrazole (B372694) and thiazole (B1198619) rings, for evaluation as antimicrobial agents. nih.govptfarm.pl

The following table presents examples of synthesized esters and amides.

Derivative Class Example Compound Synthetic Precursors Reference
Sulfonate Ester 4-Formylphenyl benzenesulfonatesAromatic sulfonyl chloride, 4-hydroxybenzaldehyde mdpi.com
Sulfonate Ester Bicyclo[2.2.2]octan-2-yl 4-tert-butylbenzenesulfonate4-tert-Butylbenzenesulfonyl chloride, Bicyclic alcohol researchgate.net
Sulfonamide 4-tert-ButylbenzenesulfonamideBenzene sulfonamide, tert-butyl acrylate nbinno.com
Sulfonamide Derivative Pyrazole-hybridized N-butylbenzenesulfonamide4-Amino-N-butylbenzenesulfonamide, various reagents nih.govptfarm.pl

Catalytic Applications and Mechanistic Insights of 4 Butylbenzenesulfonate

4-Butylbenzenesulfonate as a Brønsted Acid Catalyst in Organic Synthesis

This compound, particularly its tert-butyl isomer, is recognized for its utility as a strong Brønsted acid catalyst in various organic transformations. science.gov Its effectiveness stems from the sulfonic acid (-SO₃H) group, which readily donates a proton to facilitate reactions. The presence of the butyl group on the benzene (B151609) ring modifies its physical and chemical properties, such as solubility and steric environment, compared to other aromatic sulfonic acids like p-toluenesulfonic acid. smolecule.com

Catalysis of Esterification Reactions

This compound serves as an effective catalyst for Fischer-Speier esterification, a process that involves the reaction of a carboxylic acid with an alcohol to form an ester. smolecule.com The reaction is an equilibrium process, and the catalyst's role is crucial for accelerating the attainment of this equilibrium. organic-chemistry.org

The catalytic cycle begins with the protonation of the carbonyl oxygen of the carboxylic acid by this compound. This step significantly increases the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of the alcohol then attacks this activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. organic-chemistry.org Following a proton transfer, a water molecule is eliminated, and subsequent deprotonation of the resulting species regenerates the acid catalyst and yields the final ester product. organic-chemistry.org The use of aromatic sulfonic acids like this compound is common in these reactions to achieve high yields. mdpi.com

Facilitation of Friedel-Crafts Reactions

The compound is also extensively used to catalyze Friedel-Crafts reactions, which are fundamental methods for attaching substituents to aromatic rings. smolecule.comwikipedia.org These reactions, which include alkylation and acylation, proceed via electrophilic aromatic substitution. wikipedia.orgwikipedia.org this compound can act as the acid catalyst required to generate the strong electrophile needed for the reaction to proceed. beilstein-journals.org

In Friedel-Crafts alkylation, the catalyst facilitates the formation of a carbocation from an alkyl halide or an alkene. mt.com This carbocation then acts as the electrophile, attacking the electron-rich aromatic ring to form an arenium ion intermediate. docbrown.info The aromaticity of the ring is restored by the loss of a proton, which is accepted by the conjugate base of the catalyst, thus completing the catalytic cycle. mt.com Similarly, in Friedel-Crafts acylation, the catalyst assists in the formation of a resonance-stabilized acylium ion from an acyl halide or anhydride, which then serves as the electrophile. sigmaaldrich.cn

Comparative Catalytic Performance with Related Aromatic Sulfonic Acids

The catalytic efficiency of this compound can be understood by comparing it with other common aromatic sulfonic acids. The nature of the alkyl substituent on the benzene ring influences the catalyst's acidity, hydrophobicity, and steric profile, which in turn affects its performance.

For instance, p-toluenesulfonic acid (PTSA) is a widely used, strong, non-oxidizing acid catalyst that has been shown to achieve high yields (>95%) in esterification reactions under optimal conditions. preprints.org Studies comparing PTSA with sulfuric acid have shown that the aromatic nature of PTSA can be beneficial. In the saccharification of corn stover, PTSA was a more effective catalyst than sulfuric acid at the same proton concentration, a phenomenon attributed to favorable interactions between the hydrophobic tolyl group and the biomass substrate. nih.gov

The 4-butyl group, being larger and more hydrophobic than the methyl group of PTSA, is expected to enhance these effects. This increased hydrophobicity can improve solubility in nonpolar media and potentially reduce catalyst deactivation in certain environments. However, the electron-donating nature of the butyl group may slightly reduce the acid strength compared to unsubstituted benzenesulfonic acid.

Table 1: Comparative Properties of Aromatic Sulfonic Acid Catalysts

CatalystKey FeaturesTypical ApplicationsRelative Catalytic Profile
Benzenesulfonic Acid Parent aromatic sulfonic acid.Esterification, AlkylationBaseline for comparison.
p-Toluenesulfonic Acid (PTSA) Strong, non-oxidizing solid acid; slightly more hydrophobic than benzenesulfonic acid. preprints.orgatamanchemicals.comWidely used for esterification, protection of alcohols, synthesis of heterocycles. preprints.orgHigh catalytic activity, often superior to mineral acids like H₂SO₄ in specific applications. nih.gov
This compound Increased hydrophobicity and steric bulk compared to PTSA. Esterification, Friedel-Crafts reactions. smolecule.comEnhanced steric hindrance and solubility in non-polar solvents; may offer advantages in specific substrate systems. cymitquimica.com
2,4-Dimethylbenzenesulfonic Acid Increased electron donation and steric hindrance compared to PTSA.Esterification.Catalytic activity is influenced by the electronic and steric effects of two methyl groups.

Elucidation of Catalytic Mechanisms and Reaction Intermediates

Proton Donation Mechanisms and Reaction Kinetics

The catalytic activity of this compound is fundamentally due to its ability to act as a proton donor (a Brønsted acid). The mechanism involves the transfer of a proton from the sulfonic acid group to a substrate molecule, thereby activating it for subsequent reaction steps.

In electrophilic aromatic substitutions like the Friedel-Crafts reaction, the reaction proceeds through a multi-step mechanism involving a high-energy carbocation intermediate (an arenium ion). The formation of this unstable intermediate is typically the slow, rate-determining step of the reaction, which has the highest activation energy. docbrown.info The subsequent deprotonation to restore the stable aromatic ring is a much faster step. docbrown.info

In acid-catalyzed esterification, the kinetics can often be described by a model where the reaction rate is dependent on the concentrations of the carboxylic acid, the alcohol, and the catalyst. researchgate.net Factors such as temperature, catalyst loading, and the molar ratio of reactants significantly influence the reaction rate. researchgate.netsci-hub.se For example, increasing the catalyst concentration generally leads to a faster reaction rate up to a certain point, beyond which mass transfer limitations may prevent further acceleration. sci-hub.se

Table 2: Key Factors Influencing Reaction Kinetics

FactorInfluence on Reaction RateMechanistic Rationale
Catalyst Concentration Rate generally increases with concentration. sci-hub.seA higher concentration of the catalyst provides more protons, increasing the population of activated substrate molecules at any given time.
Temperature Rate increases with temperature.Provides the necessary activation energy for the reaction to proceed, increasing the frequency and energy of molecular collisions. scirp.org
Reactant Ratio Can be manipulated to shift the equilibrium (e.g., using excess alcohol in esterification). organic-chemistry.orgBased on Le Châtelier's principle, increasing the concentration of a reactant drives the reaction towards product formation.
Solvent The polarity and nature of the solvent can affect catalyst and reactant solubility and stabilize intermediates.In some cases, hydrophobic interactions between the catalyst's alkyl group and the solvent or reactant can enhance catalytic activity. nih.gov

Steric and Electronic Influences of the Butyl Substituent on Catalytic Efficiency

The butyl group attached to the benzene ring at the para position exerts both steric and electronic effects that modulate the catalytic performance of the sulfonic acid.

Electronic Effects: The n-butyl group is an alkyl group, which is weakly electron-donating through an inductive effect (+I effect). This effect increases the electron density in the benzene ring, which in turn slightly reduces the acidity of the sulfonic acid group compared to unsubstituted benzenesulfonic acid. A lower acidity means the proton is less readily donated, which could potentially slow down the rate of a catalyzed reaction. However, this electronic effect is generally considered minor for alkyl groups compared to the impact of strongly electron-withdrawing or -donating groups. science.gov

Steric Effects: The steric influence of the butyl group, particularly the bulky tert-butyl isomer, is often more significant than its electronic effect. The size of the butyl group creates a more sterically hindered environment around the catalytic site. This can lead to selectivity in reactions, favoring the approach of less bulky substrates. Furthermore, the steric bulk can contribute to the stability of the catalyst by preventing deactivation pathways. The para-substitution pattern minimizes direct steric clash between the substituent and the sulfonic acid group, maintaining the catalyst's stability.

The butyl group also significantly increases the hydrophobicity (lipophilicity) of the molecule compared to benzenesulfonic acid or p-toluenesulfonic acid. This property can be highly advantageous, enhancing the catalyst's solubility in organic, nonpolar solvents and promoting its interaction with hydrophobic substrates. This can lead to improved reaction rates and efficiency in specific reaction media. nih.gov Conversely, the steric hindrance from a bulky alkyl group might also slow down the reaction rate by impeding the approach of reactants to the catalytic site. researchgate.netfrontiersin.org

Advanced Analytical and Spectroscopic Characterization of 4 Butylbenzenesulfonate

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating 4-Butylbenzenesulfonate from complex mixtures and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the analysis of linear alkylbenzene sulfonates (LAS), including this compound. These methods offer high resolution and sensitivity for the determination of these compounds.

A common approach involves using a reversed-phase column, such as a C18 or a specialized column like the Wakopak WS AS-Aqua. The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous buffer. For instance, a mixture of acetonitrile and water (60:40) containing sodium perchlorate (B79767) has been used for isocratic elution. Gradient elution programs are also employed, starting with a certain percentage of acetonitrile and gradually increasing it to achieve better separation of different LAS homologues.

For detection, a UV detector set at a wavelength of around 228 nm is often utilized. The column temperature is typically maintained at a constant temperature, for example, 40°C, to ensure reproducible results.

Table 1: Example HPLC/UPLC Conditions for LAS Analysis

Parameter Condition 1 Condition 2
Column Wakopak WS AS-Aqua (4.6 x 250 mm) Shim-pack XR-ODSII (2.0 mm I.D., 100/150 mmL, 2.2 um)
Mobile Phase Acetonitrile/water (60:40) with 12.3 g/L sodium perchlorate (A) 50 mM ammonium (B1175870) formate (B1220265) + 0.1% formic acid buffer; (B) Acetonitrile
Flow Rate 0.8 mL/min 0.2 mL/min
Detection UV at 228 nm LC-MS/MS (MRM)
Column Temp. 40°C 40°C
Injection Vol. 10 µL Not specified

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility. Therefore, a derivatization step is necessary to convert the sulfonic acid into a more volatile form, typically an ester. A common method involves esterification to form methyl esters. For example, sodium alkylbenzene sulfonates can be converted to their methyl esters with a high yield using trimethyl orthoformate as a low-toxicity alkylating reagent.

Once derivatized, the volatile esters can be analyzed by GC coupled with a mass spectrometer (GC-MS) for selective and sensitive detection. This approach allows for the high-resolution separation of different LAS isomers and homologues.

To analyze this compound in complex samples like environmental water or biological fluids, a pre-concentration and purification step is often required.

Solid-Phase Extraction (SPE): This is a widely used technique for the extraction and cleanup of LAS from various matrices. C18 cartridges are commonly employed, where the LAS is retained on the solid phase and then eluted with a suitable solvent like methanol (B129727) or acetonitrile. For wastewater samples, a weak anion-exchange (WAX) cartridge can be used, which retains the negatively charged LAS at low pH and allows for elution at high pH.

Liquid-Liquid Extraction (LLE): This classic technique can also be applied for the extraction of LAS. For instance, after neutralizing a solution containing sodium 4-(tert-butyl)benzenesulfonate with an acid, the resulting 4-tert-butylbenzenesulfonic acid can be extracted with ether.

Recrystallization: This is a powerful purification technique for obtaining highly pure solid compounds. For example, 4-tert-butylbenzenesulfonyl chloride can be purified by crystallization from a solvent like heptane (B126788), yielding a product with high purity as confirmed by HPLC. The principle of recrystallization relies on the differential solubility of the compound and impurities in a solvent at different temperatures. The process generally involves dissolving the impure solid in a hot solvent, followed by slow cooling to allow for the formation of pure crystals.

Spectroscopic Characterization Methodologies

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms in the this compound molecule.

¹H NMR: The proton NMR spectrum of a related compound, methyl 4-(tert-butyl)benzenesulfonate, shows characteristic signals for the aromatic protons and the protons of the butyl group. The aromatic protons typically appear as doublets in the downfield region (around 7.5-7.8 ppm), while the protons of the butyl group will have distinct chemical shifts depending on their position relative to the benzene (B151609) ring.

¹³C NMR: The carbon-13 NMR spectrum provides information about each unique carbon atom in the molecule. For methyl 4-(tert-butyl)benzenesulfonate, distinct signals are observed for the aromatic carbons and the carbons of the butyl group. The chemical shifts of the aromatic carbons are influenced by the sulfonate and butyl substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-tert-Butylbenzenesulfonic Acid

Carbon Atom Predicted Chemical Shift (ppm)
C1 (ipso-SO3H) ~145
C2/C6 (ortho) ~126
C3/C5 (meta) ~129
C4 (ipso-butyl) ~155
C(CH3)3 ~35
CH3 ~31

Note: These are approximate values and can vary based on the solvent and other experimental conditions. Data derived from general knowledge of substituted benzenes and related compounds.

IR and UV-Vis spectroscopy are used to identify functional groups and study the electronic transitions within the this compound molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key absorptions include those for the sulfonic acid group (-SO₃H), which will show strong S=O stretching vibrations, and the C-H stretching and bending vibrations of the aromatic ring and the alkyl chain. The presence of a tert-butyl group in a related compound, 4-tert-butylbenzenesulfonic acid, is confirmed by specific vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is characterized by absorption bands in the ultraviolet region, arising from electronic transitions within the benzene ring. The presence of the sulfonate and butyl groups as substituents on the benzene ring influences the position and intensity of these absorption maxima (λmax). The conjugated system of the benzene ring is the primary chromophore responsible for UV absorption. For instance, the UV-Vis spectrum of an arylazo sulfone compound in dichloromethane (B109758) (CH2Cl2) shows distinct absorption maxima.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a cornerstone technique for the structural verification of this compound, providing essential information on its molecular weight and fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) offers an even greater level of analytical precision by measuring the mass-to-charge ratio (m/z) to several decimal places, allowing for the determination of the exact elemental formula. bioanalysis-zone.com

In typical MS analysis using hard ionization sources like electron impact (EI), the this compound molecule undergoes fragmentation. acdlabs.com The fragmentation pattern is reproducible and provides structural insights. Common fragmentation of alkylbenzene sulfonates involves cleavage of the alkyl chain and the sulfonate group. For butyl benzenesulfonate (B1194179), characteristic fragment ions would be expected from the loss of the butyl group and rearrangements of the aromatic ring. shimadzu.co.krwpmucdn.comchadsprep.com For instance, in the analysis of related sulfonate esters, specific monitoring of precursor and product ions is used for quantification, a technique known as Multiple Reaction Monitoring (MRM) in tandem mass spectrometry (MS/MS). nih.gov

Soft ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), are often coupled with liquid chromatography (LC) for the analysis of sulfonate esters. acdlabs.comnih.govpharmaffiliates.com These methods typically result in less fragmentation and a more prominent molecular ion peak, which is crucial for confirming the molecular weight. HRMS, often coupled with techniques like Orbitrap or Time-of-Flight (TOF) mass analyzers, can distinguish between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in identification. bioanalysis-zone.comnih.gov For example, an LC-APCI-MS/MS method has been developed for the simultaneous determination of 15 different sulfonate esters, including butyl benzenesulfonate, demonstrating the power of this approach for identifying potential impurities in pharmaceuticals. nih.gov

Table 1: Common Ionization Techniques and Their Applications for this compound Analysis

Ionization TechniqueAbbreviationPrincipleTypical ApplicationResult
Electron ImpactEIHigh-energy electrons bombard the molecule, causing ionization and extensive fragmentation. acdlabs.comGas Chromatography-Mass Spectrometry (GC-MS) for structural elucidation. researchgate.netProvides a detailed fragmentation pattern, like a molecular fingerprint.
Electrospray IonizationESIA high voltage is applied to a liquid to create an aerosol, leading to charged droplets and solvent-free ions. pharmaffiliates.comLiquid Chromatography-Mass Spectrometry (LC-MS) for analyzing polar compounds. pharmaffiliates.comSoft ionization, often yields the protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺.
Atmospheric Pressure Chemical IonizationAPCIA corona discharge ionizes the solvent, which then transfers charge to the analyte molecules. nih.govLC-MS for analyzing less polar compounds that are not easily ionized by ESI. nih.govSoft ionization, suitable for a wide range of molecules.

Structural Elucidation via X-ray Crystallography of this compound Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org While obtaining a suitable single crystal of this compound itself can be challenging, its derivatives, particularly metal complexes, are often amenable to crystallographic analysis. numberanalytics.com The technique involves diffracting a beam of X-rays off the ordered atomic lattice of a crystal. By measuring the angles and intensities of the diffracted beams, a three-dimensional map of electron density can be generated, revealing the exact positions of atoms and the nature of chemical bonds. wikipedia.orglibretexts.org

The formation of metal complexes with this compound can facilitate crystallization. The sulfonate group can act as a ligand, coordinating to metal ions to form well-ordered, crystalline coordination polymers or discrete molecular complexes. researchgate.netrsc.org Structural analysis of these derivatives provides invaluable information, such as:

Bond lengths and angles: Precise measurements of the S-O, S-C, and C-C bond lengths and the geometry around the sulfur atom can be obtained.

Conformation: The orientation of the butyl group relative to the benzene ring and the conformation of the alkyl chain can be determined.

Intermolecular Interactions: The crystal packing reveals how molecules interact with each other through forces like hydrogen bonds, van der Waals forces, and π-stacking, which influence the material's bulk properties. nih.gov

For example, studies on various metal-organic frameworks and complexes constructed from sulfonate-containing ligands demonstrate how X-ray diffraction is used to characterize complex 2D and 3D structures. rsc.org This knowledge is transferable to understanding the structural possibilities of this compound derivatives.

Method Validation for Quantitative Analytical Assays (LOD, LOQ, Linearity, Reproducibility)

For any quantitative analysis of this compound, the analytical method must be validated to ensure its reliability, accuracy, and fitness for purpose. demarcheiso17025.comeurachem.org Method validation is a critical requirement in regulated industries and involves establishing key performance characteristics. europa.euwoah.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable accuracy. eflm.eubio-rad.com The LOQ is the lowest concentration that can be measured with a defined level of precision and accuracy. eflm.eubio-rad.com These are often determined by analyzing a series of low-concentration samples and are typically defined based on the signal-to-noise ratio (e.g., 3:1 for LOD and 10:1 for LOQ). nih.gov

Linearity: This parameter assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated by analyzing standard solutions at several concentrations, and the linearity is typically evaluated by the correlation coefficient (r) or coefficient of determination (r²) of the linear regression, which should ideally be close to 1. demarcheiso17025.comshimadzu.com

Reproducibility (Precision): This measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the same prescribed conditions. It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). demarcheiso17025.comshimadzu.com Reproducibility can be evaluated at different levels, including repeatability (same lab, same analyst, same day) and intermediate precision (different days, analysts, or equipment). demarcheiso17025.com

Validated methods for the analysis of sulfonate esters, including butyl benzenesulfonate, have been reported, particularly for their detection as potential genotoxic impurities in pharmaceuticals. These methods, often using GC-MS or LC-MS/MS, demonstrate excellent performance characteristics.

Table 2: Example Method Validation Parameters for Sulfonate Ester Analysis

ParameterTypical Acceptance CriteriaReported Values for Sulfonate Ester AnalysisReference
Linearity (r²) > 0.99> 0.9996 for a concentration range of 0.01 µg/mL to 10 µg/mL. shimadzu.com
LOD S/N ≥ 3≤ 2 ng/mL for benzenesulfonate esters. nih.gov
LOQ S/N ≥ 10Quantitation limits of 0.002-0.01 mg/l for linear alkylbenzene sulfonates. researchgate.net
Reproducibility (%RSD) Typically < 15-20% at LOQ, < 5-10% at higher concentrationsAverage recovery ratio repeatability (%RSD) of 3.4% max for 5 repetitions. shimadzu.com
Accuracy (Recovery) Typically 80-120%90.8% to 116.6% for spiked samples. shimadzu.com

These validation parameters ensure that the analytical method for this compound is sensitive, accurate, and reliable for its intended application.

Computational and Theoretical Investigations of 4 Butylbenzenesulfonate

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical methods provide fundamental insights into the intrinsic properties of a molecule, divorced from environmental effects like solvents or crystal packing. These in silico studies are crucial for understanding the geometry, stability, and electronic nature of 4-butylbenzenesulfonate.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of many-body systems, including molecules like this compound. wikipedia.org It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of molecular property predictions. wikipedia.orgq-chem.com DFT calculations are based on using functionals of the spatially dependent electron density to determine the properties of a system. wikipedia.org

For this compound, DFT calculations can be employed to determine its ground-state geometry and various electronic properties. gaussian.com These calculations typically involve optimizing the molecular structure to find the lowest energy arrangement of atoms and then computing properties from the resulting electron density. nih.gov Key properties that can be elucidated include the distribution of electron density, molecular electrostatic potential (MEP) maps, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov The MEP map is particularly useful as it reveals the electrophilic and nucleophilic sites of the molecule, with red areas indicating regions of negative potential (prone to electrophilic attack) and blue areas indicating positive potential (prone to nucleophilic attack). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive. nih.gov DFT has been successfully used to study the structural and electronic properties of various organic compounds and materials. researchgate.netjetir.org Although specific DFT studies exclusively on this compound are not prominent in the literature, the methodology is standard for this class of molecules. sciopen.comresearchgate.net

Table 1: Representative Properties of this compound Derivable from DFT Calculations

PropertyDescriptionPredicted Significance for this compound
Optimized Geometry The lowest-energy 3D arrangement of atoms, providing bond lengths, bond angles, and dihedral angles.Determines the molecule's shape and steric profile.
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron.Indicates the molecule's potential as an electron donor in reactions.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron.Indicates the molecule's potential as an electron acceptor.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A key indicator of chemical reactivity and stability. nih.gov
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility and intermolecular interactions.
MEP Map A visualization of the electrostatic potential on the electron density surface.Identifies regions of positive and negative charge, predicting sites for intermolecular interactions. nih.gov

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on the principles of quantum mechanics and fundamental physical constants, without using experimental data or empirical parameterization. numberanalytics.com The foundational ab initio method is Hartree-Fock (HF) theory, which approximates the many-electron wavefunction as a single Slater determinant. numberanalytics.com

While HF theory is a useful starting point, it neglects the effects of electron correlation—the interaction and correlated motion of electrons. q-chem.com To achieve higher accuracy for structural characterization, post-Hartree-Fock methods are employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, systematically incorporate electron correlation. numberanalytics.comcecam.org They are computationally more demanding than DFT but can provide benchmark-quality results for molecular structures and energies. numberanalytics.com The development of these methods has been crucial for obtaining precise reproductions of spectroscopic parameters for molecules. sumitomo-chem.co.jp

For a molecule like this compound, these high-level correlation methods can be used to:

Obtain highly accurate geometric parameters (bond lengths and angles) for comparison with experimental data.

Calculate precise relative energies of different conformers.

Provide reliable vibrational frequencies to aid in the interpretation of infrared and Raman spectra.

The main challenge with these methods is their computational expense, which increases rapidly with the size of the molecule and the basis set used. numberanalytics.com Therefore, they are often used to validate the results of more cost-effective methods like DFT or to study smaller, model systems that capture the essential chemistry. ccu.edu.tw

Molecular Modeling and Simulation Approaches

Beyond the static picture provided by quantum chemical calculations, molecular modeling and simulation techniques explore the dynamic behavior and conformational landscape of molecules.

Molecular Mechanics (MM) methods offer a computationally efficient way to perform conformational analysis. Instead of solving the Schrödinger equation, MM treats molecules as a collection of atoms held together by springs (bonds) and calculates the potential energy based on a classical force field. upenn.edu A study on the isomers of butyl benzene (B151609) sulfonate (BBS) utilized the MM2 force field to perform molecular mechanics calculations. researchgate.net This approach is effective for exploring the vast conformational space of a molecule to identify low-energy conformers. pharmdbm.com

Semiempirical methods bridge the gap between ab initio methods and molecular mechanics. numberanalytics.com They are based on quantum mechanics but simplify the calculations by incorporating empirical parameters derived from experimental data. uni-muenchen.de Methods like PM3 (Parametrized Model 3) are much faster than ab initio or DFT calculations and are well-suited for studying large molecules and for preliminary conformational searches. numberanalytics.comuni-muenchen.de In the study of BBS isomers, PM3 calculations were used to determine the heats of formation of complexes between the sulfonates and a surfactant. researchgate.net The study found that steric hindrance from the bulky tert-butyl group was the most significant compared to the n-butyl and isobutyl isomers. researchgate.net

Table 2: Optimized Energy Values of Surfactant/Hydrotrope Pairs from Molecular Modeling

This table is based on findings from a study on the interaction between butyl benzene sulfonate (BBS) isomers and cetyl trimethylammonium (CTA+). researchgate.net

Surfactant/Hydrotrope PairOptimized Energy (kcal/mol) in VacuumOptimized Energy (kcal/mol) in Water
CTA+/n-BBS- -10.02-14.62
CTA+/iso-BBS- -10.19-15.00
CTA+/tert-BBS- -10.88-16.89

Data adapted from a molecular modeling study using MM2 force fields and PM3 semiempirical calculations. researchgate.net

The behavior of this compound is often governed by its interactions with other molecules, such as solvents or other chemical species in a mixture. Molecular Dynamics (MD) simulations are a powerful tool for investigating these phenomena. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe their dynamic behavior over time. rug.nl This can reveal information about conformational changes, diffusion, and the nature of intermolecular forces. nih.govchemrxiv.org

Computational studies have explored the electrostatic and hydrophobic interactions between isomers of butyl benzene sulfonate and the cationic surfactant cetyl trimethylammonium bromide (CTAB). researchgate.net Such studies are critical for understanding how these molecules behave in solution and form mixed aggregates. researchgate.net The research highlighted the role of the butyl group's structure in these interactions. researchgate.net

An MD simulation of this compound in a solvent like water would involve:

Defining a force field that accurately describes the intra- and intermolecular forces.

Placing one or more sulfonate molecules in a simulation box filled with solvent molecules.

Simulating the system's evolution over time, typically on the nanosecond to microsecond scale.

From the simulation trajectory, one can analyze properties such as the radial distribution functions to understand solvent structure around the solute, the formation of hydrogen bonds, and the conformational dynamics of the butyl chain.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the detailed pathways of chemical reactions. libretexts.org By mapping the potential energy surface, theoretical methods can identify reactants, products, intermediates, and, most importantly, the high-energy transition states that control the reaction rate. sumitomo-chem.co.jpnumberanalytics.com

Transition State Theory (TST) provides the framework for understanding reaction rates by analyzing these transition states. numberanalytics.comfossee.in Computational methods, particularly DFT, are widely used to locate the geometry of transition state structures and calculate their energies. numberanalytics.comlupinepublishers.com The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction kinetics. lupinepublishers.com

For this compound, or its corresponding acid (4-butylbenzenesulfonic acid), theoretical studies can elucidate the mechanisms of reactions in which it participates. For instance, 4-tert-butylbenzenesulfonic acid is known to act as an effective acid catalyst in reactions like esterification and Friedel-Crafts alkylation. A theoretical investigation of such a reaction would involve:

Modeling the reactant molecules and the catalyst.

Calculating the reaction pathway, identifying any intermediates.

Searching for the transition state structure for each elementary step in the mechanism. libretexts.org

Calculating the activation energies to determine the rate-limiting step. sumitomo-chem.co.jp

By comparing the energy profiles of different possible pathways, researchers can determine the most likely reaction mechanism. nih.gov These computational insights are invaluable for optimizing reaction conditions and designing more efficient catalysts. sumitomo-chem.co.jp

Prediction and Interpretation of Spectroscopic Parameters

The computational investigation of this compound's spectroscopic properties provides valuable insights into its electronic structure and vibrational modes. Through the use of quantum chemical methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), it is possible to predict and interpret the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra of the molecule. These theoretical predictions serve as a powerful tool for structural elucidation and for understanding the molecule's behavior at a quantum level.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR spectra are crucial for assigning signals in experimentally obtained data and for understanding the electronic environment of each nucleus. The Gauge-Including Atomic Orbital (GIAO) method, typically employed with a DFT functional such as B3LYP and a suitable basis set (e.g., 6-311+G(2d,p)), is a standard approach for predicting isotropic magnetic shielding tensors (σ). github.io The chemical shifts (δ) are then calculated by referencing these shielding values to a standard, commonly tetramethylsilane (B1202638) (TMS), using the equation: δ_calc ≈ σ_ref - σ_calc. faccts.de

For this compound, computational methods can predict the chemical shifts for both ¹H and ¹³C nuclei.

¹H NMR Predictions: The aromatic protons of the benzene ring are expected to show distinct chemical shifts due to the influence of the electron-withdrawing sulfonate group and the electron-donating butyl group. Protons ortho to the sulfonate group would be the most deshielded (higher ppm), while those ortho to the butyl group would be more shielded (lower ppm). The protons of the butyl chain would appear in the aliphatic region of the spectrum.

¹³C NMR Predictions: Similarly, the chemical shifts of the carbon atoms are predicted based on their local electronic environment. The carbon atom attached to the sulfonate group (C1) is expected to have the highest chemical shift in the aromatic region. The carbons of the butyl group would have shifts characteristic of sp³ hybridized carbons. rsc.org

The following table illustrates the expected chemical shift ranges for the different nuclei in this compound based on general principles and computational studies of similar functional groups.

Atom TypeExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to -SO₃⁻)7.7 - 8.0128 - 132
Aromatic CH (ortho to -C₄H₉)7.2 - 7.5125 - 128
Aromatic C (ipso to -SO₃⁻)-145 - 150
Aromatic C (ipso to -C₄H₉)-140 - 145
Butyl -CH₂- (alpha)2.6 - 2.835 - 40
Butyl -CH₂- (beta)1.5 - 1.730 - 35
Butyl -CH₂- (gamma)1.3 - 1.522 - 25
Butyl -CH₃0.8 - 1.013 - 15

Vibrational Spectroscopy (IR & Raman)

Computational vibrational analysis, performed using DFT, is used to predict the infrared (IR) and Raman spectra of this compound. Following a geometry optimization at a chosen level of theory (e.g., B3LYP/6-31G(d,p)), a frequency calculation is performed. ijrpc.com This calculation yields the harmonic vibrational frequencies, which often require scaling by an empirical factor to correct for anharmonicity and systematic errors in the computational method. ijrpc.com

The predicted spectrum allows for the assignment of specific absorption bands to the corresponding molecular motions, such as stretching, bending, and torsional modes.

Key Predicted Vibrational Modes for this compound:

Sulfonate Group Vibrations: The SO₃ group gives rise to strong and characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to be prominent in the IR spectrum.

Aromatic Ring Vibrations: The C-C stretching vibrations within the benzene ring typically appear in the 1600-1400 cm⁻¹ region. libretexts.org C-H stretching vibrations for aromatic protons are found just above 3000 cm⁻¹. vscht.cz The substitution pattern on the ring (para-substitution) influences the C-H out-of-plane bending vibrations in the fingerprint region (900-675 cm⁻¹). libretexts.org

Butyl Group Vibrations: The C-H stretching vibrations of the alkyl chain are predicted to occur in the 3000-2850 cm⁻¹ range. libretexts.org Bending vibrations (scissoring and rocking) for the CH₂ and CH₃ groups are also predicted at lower wavenumbers. libretexts.org

A hypothetical data table for the principal predicted vibrational frequencies is presented below.

Vibrational ModePredicted Wavenumber (cm⁻¹)Description
ν(C-H) aromatic3100 - 3000Aromatic C-H stretching
ν(C-H) aliphatic3000 - 2850Butyl group C-H stretching
ν(C=C) aromatic1600 - 1450Aromatic ring C-C stretching
νas(S=O)1250 - 1150Asymmetric S=O stretching
νs(S=O)1080 - 1030Symmetric S=O stretching
ν(S-O)~800S-O stretching
δ(C-H) oop900 - 800Out-of-plane C-H bending (para-subst.)

Ultraviolet-Visible (UV-Vis) Spectroscopy

The prediction of electronic absorption spectra is carried out using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com By calculating the vertical excitation energies from the optimized ground-state geometry, it is possible to predict the wavelength of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. rsc.org These calculations typically focus on π → π* and n → π* transitions. rsc.org

For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions within the substituted benzene ring. The primary absorption bands are associated with π → π* transitions. The presence of the sulfonate and butyl groups, acting as auxochromes, modifies the energy of these transitions compared to unsubstituted benzene. TD-DFT calculations, often using a functional like B3LYP or CAM-B3LYP with an appropriate basis set, can precisely model these shifts. rsc.orgqu.edu.qa

The following table summarizes the type of electronic transitions and the expected absorption regions for this compound.

Transition TypeExpected λ_max (nm)Associated Orbitals
π → π* (E2-band)210 - 230HOMO-1 → LUMO
π → π* (B-band)260 - 280HOMO → LUMO

Note: HOMO refers to the Highest Occupied Molecular Orbital, and LUMO refers to the Lowest Unoccupied Molecular Orbital. The specific orbitals involved and the exact λ_max values are highly dependent on the computational method and solvent model used. mdpi.com

Research Applications in Materials Science and Engineering

Integration of 4-Butylbenzenesulfonate in Polymer Science

The integration of this compound into polymer science has led to significant advancements, particularly in the realm of conductive polymers and energy storage materials. Its role as a modifying agent or dopant enhances the intrinsic properties of polymers, leading to improved performance and new functionalities.

Modification of Conductive Polymers (e.g., Polypyrrole, Polyaniline) for Enhanced Performance

Conductive polymers such as polypyrrole (PPy) and polyaniline (PANI) are known for their electrical properties, but their performance can be further optimized through the use of dopants. nbinno.com this compound serves as an effective dopant for these polymers. During the polymerization process, the sulfonate anion incorporates into the polymer backbone, creating a charge-balancing effect that enhances conductivity and stability.

In the case of polypyrrole, modification with this compound has been shown to increase the order of the polymer structure. This modification is believed to promote layer-by-layer stacking of α-α coupled pyrrole chains, resulting in a more robust and organized polymer matrix. nih.gov This increased structural order contributes to improved electronic properties and durability, which are critical for practical applications. Similarly, while direct modification of polyaniline with this compound is a subject of ongoing research, studies on related dopants like dodecylbenzene sulfonic acid (DBSA) show that the bulky alkyl group improves the solubility and processability of PANI, allowing for the creation of conductive films and composites. thegoodscentscompany.comgoogle.com The incorporation of such dopants can reduce the energy gap of polyaniline, thereby enhancing its conductivity. cymitquimica.com

Development of Advanced Materials for Energy Storage (e.g., Supercapacitors)

The enhanced properties of conductive polymers modified with this compound make them highly suitable for energy storage applications, particularly in supercapacitors. Supercapacitors rely on electrode materials with high conductivity, large surface area, and excellent cycling stability. Polypyrrole, a promising pseudocapacitive material, often suffers from poor stability during repeated charging and discharging cycles. nih.gov

Research has demonstrated that modifying PPy with this compound can dramatically improve its performance as a supercapacitor electrode. A flexible and free-standing PPy paper electrode modified with this compound exhibited exceptional cycling stability. nih.gov The robust structure created by the dopant allows the material to withstand the mechanical stresses of ion insertion and removal over many cycles. nih.gov This leads to remarkable performance, as detailed in the table below.

PropertyValue
Capacitance Retention ~84.8%
Number of Cycles 200,000

This table presents the performance of a this compound modified polypyrrole paper electrode, highlighting its exceptional cycling stability for supercapacitor applications.

This level of durability represents a significant advancement for polypyrrole-based supercapacitors, pushing them closer to practical application in high-performance energy storage systems. nih.gov

Role in Surfactant and Detergent Formulations

This compound's amphiphilic nature makes it a valuable component in surfactant and detergent science. It functions as a hydrotrope and interacts synergistically with other surfactants to modify the properties of aqueous solutions.

Hydrotropy and Solubilization Mechanisms in Aqueous Systems

This compound is classified as a hydrotrope, a compound that enhances the solubility of hydrophobic substances in water through mechanisms other than standard micellar solubilization. nih.gov Hydrotropes typically consist of a hydrophilic part and a small hydrophobic part; the hydrophobic section is generally too small to cause the spontaneous self-aggregation that characterizes conventional surfactants. nih.gov Instead of forming well-defined micelles with a critical micelle concentration (cmc), hydrotropes are thought to operate through a step-wise self-aggregation process or by altering the structure of water to create a more favorable environment for the solute. nih.gov

The mechanism of hydrotropic solubilization is driven primarily by favorable interactions between the hydrotrope and the solute molecules. The planar aromatic ring of this compound plays a key role in these interactions. The process involves the accumulation of hydrotrope molecules around the hydrophobic solute, effectively shielding it from the aqueous environment and leading to a significant increase in solubility.

Characterization of Interactions in Mixed Aggregate Systems with Cationic Surfactants

When this compound is combined with oppositely charged surfactants, such as cationic surfactants, strong synergistic interactions occur. Studies on mixed systems of butyl benzene (B151609) sulfonates and cetyl trimethylammonium bromide (CTAB), a cationic surfactant, reveal that the two components interact both electrostatically (between the anionic sulfonate headgroup and the cationic ammonium (B1175870) headgroup) and hydrophobically.

Utilization of this compound as an Intermediate in Fine Chemical Manufacturing

Benzenesulfonic acid and its derivatives are fundamental building blocks in the chemical industry, serving as crucial intermediates and catalysts in the synthesis of a wide range of fine chemicals. While specific manufacturing pathways utilizing this compound are proprietary, the function of related alkylbenzenesulfonic acids provides a clear indication of its role.

Compounds such as p-toluenesulfonic acid (a methylbenzenesulfonic acid) are widely used as strong, organic-soluble acid catalysts in reactions like esterification, acetalization, and dehydration. They are instrumental in the production of pharmaceuticals, dyes, and polymers. nih.gov Similarly, esters of these acids, like butyl p-toluenesulfonate, are recognized as dependable intermediates for complex organic synthesis in the pharmaceutical and cosmetic industries, acting as alkylating agents. The presence of the butyl group and the reactive sulfonate group on the benzene ring makes this compound a valuable precursor for creating more complex molecules, leveraging established sulfonate chemistry to build molecular frameworks for specialty chemicals.

Lack of Publicly Available Research Data on the Specific Biological Activities of this compound

Following a comprehensive search of scientific literature and databases, it has been determined that there is a significant lack of publicly available research specifically investigating the biological activities of the chemical compound this compound in the precise contexts outlined in the user's request. While searches were conducted on its potential molecular interactions, cellular pathway modulation, and the design of its bioactive derivatives, the specific inquiries yielded insufficient data to construct a scientifically accurate and thorough article.

The performed investigations into the biological activity of this compound did not yield specific results for the following areas:

Investigation of Thrombin Inhibition Mechanisms: No direct studies were found that investigate the mechanisms by which this compound may inhibit thrombin.

Analysis of Calcium Ion Binding Properties: There is no available research detailing the calcium ion binding properties of this compound.

Research on Cell Proliferation Modulation (e.g., LNCaP Prostate Cancer Cell Lines): The scientific literature does not appear to contain studies on the effects of this compound on the proliferation of LNCaP prostate cancer cells.

Modulation of Inflammatory Cytokine Production in Activated Macrophage Models: There is no information on how this compound may modulate the production of inflammatory cytokines in macrophage models.

While research exists on various derivatives of this compound, these studies focus on the biological activities of the larger, more complex molecules. For instance, certain arylamide sulphonate derivatives incorporating a this compound moiety have been synthesized and evaluated as inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase-1 and -3 (ENPP1 and ENPP3). nih.govacs.org One such derivative, 4-(4-Methylbenzamido)phenyl this compound, was part of a study assessing cytotoxicity against MCF7 (human breast cancer) and HeLa (human cervical cancer) cell lines, though not LNCaP cells. nih.govacs.org Another study noted that some derivatives were non-cytotoxic to the RAW 264.7 mouse leukemic monocyte macrophage cell line, but this did not extend to an analysis of cytokine production. acs.org

Furthermore, research into the synthesis of bioactive derivatives containing a sulfonate moiety has been conducted for applications such as antifungal and antiviral agents, as well as for antibacterial and insecticidal purposes. However, the focus of this research remains on the derivative compounds themselves, rather than the specific biological activity of the this compound precursor.

Biological Activity and Mechanistic Research of 4 Butylbenzenesulfonate

Design and Synthesis of Bioactive 4-Butylbenzenesulfonate Derivatives

Exploration of Sulfonate Esters for Antimycobacterial and Other Activities

The sulfonate ester functional group is a key structural motif in the development of new therapeutic agents, demonstrating a wide spectrum of biological activities. Researchers have incorporated this moiety into various molecular scaffolds to explore its potential against a range of biological targets, including mycobacteria and enzymes involved in cellular signaling.

One area of investigation involves the synthesis of novel sulfonate esters as potential antimycobacterial agents. scielo.br Studies have focused on creating hybrids of known antitubercular drugs, such as isoniazid (B1672263) (INH), with sulfonate esters. mdpi.comnih.govresearchgate.net The rationale behind this approach is to develop compounds that can overcome the growing issue of drug resistance in Mycobacterium tuberculosis (Mtb). nih.govresearchgate.net In one such study, thirteen new compounds were synthesized by linking INH to various sulfonate esters through a hydrazone bridge. mdpi.comnih.gov These compounds were then evaluated for their activity against the Mtb H37Rv strain and INH-resistant clinical isolates. mdpi.comnih.gov While these specific studies did not include a this compound moiety, they establish the principle of using sulfonate esters as a viable component in the design of new antimycobacterial drugs. mdpi.comnih.govresearchgate.net Similarly, eugenol-derived 1,2,3-triazoles incorporating a sulfonate ester group have also been synthesized and assessed for their antimycobacterial properties. scielo.br

Beyond antimycobacterial applications, sulfonate esters have been investigated for their antibacterial activity against plant pathogens. In a study on myricetin (B1677590) derivatives, a series of compounds containing a sulfonate ester group were synthesized and tested against bacteria like Xanthomonas axonopodis pv. citri (Xac) and Xanthomonas oryzae pv. oryzae (Xoo). d-nb.info Among the synthesized molecules was 5,7-dimethoxy-4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-3-yl 4-(tert-butyl)benzenesulfonate. d-nb.info The results indicated that many of these sulfonate derivatives exhibited significant antibacterial activity, in some cases superior to commercial bactericides. d-nb.info

Furthermore, derivatives of this compound have been specifically evaluated as enzyme inhibitors. A study focusing on arylamide sulphonate derivatives identified 4-(4-methylbenzamido)phenyl this compound as a potent and selective inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1). acs.org ENPPs are enzymes that play a role in various physiological processes, and their inhibition is a target for therapeutic intervention. This research highlights a distinct biological activity for a this compound-containing compound, demonstrating its potential in targeting specific enzymatic pathways. acs.org

Structure-Activity Relationship (SAR) Studies for Targeted Biological Responses

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of biologically active compounds. For sulfonate esters, including derivatives of this compound, SAR investigations have provided valuable insights into how structural modifications influence their interaction with biological targets. d-nb.infoacs.orgnih.gov

In the development of arylamide sulphonate derivatives as ENPP inhibitors, a detailed SAR study was conducted. acs.orgnih.gov The study explored how varying the substituents on the phenyl rings of the core structure affected inhibitory activity and selectivity against ENPP1 and ENPP3 isozymes. The results for a series of compounds, including 4-(4-methylbenzamido)phenyl this compound (compound 4j ), were particularly informative. acs.org

The research revealed that the length of the alkyl chain on the benzenesulfonate (B1194179) moiety was critical for activity and selectivity. Specifically, elongation of the linker from a methyl group to a three-carbon (propyl) and a four-carbon (butyl) chain significantly and selectively directed the inhibitory activity towards ENPP1. acs.orgnih.gov Compound 4j , with its butyl linker, inhibited ENPP1 with an IC50 value of 0.23 ± 0.03 μM, while showing poor inhibition of ENPP3 (42.1% inhibition). acs.orgnih.gov This was in contrast to analogues with shorter or no alkyl chains. For instance, the compound with only a phenyl ring (no alkyl substituent) was devoid of ENPP1 inhibitory potential but did block ENPP3. acs.orgnih.gov These findings suggest that a long hydrocarbon side chain, such as the butyl group in this compound, is a favorable feature for potent and selective ENPP1 inhibition within this series of compounds. acs.orgnih.gov

Table 1: Inhibitory Activity of this compound Analogue (4j) and Related Compounds against ENPP1 and ENPP3

Compound R Group (Linker) ENPP1 IC50 (µM) ENPP3 % Inhibition
4f Propyl 0.28 ± 0.08 8.4%
4j Butyl 0.23 ± 0.03 42.1%
4d Methoxy 0.18 ± 0.01 45.7%
4b H (Phenyl only) Inactive 29.76 ± 2.13 (IC50)

Data sourced from ACS Omega. acs.orgnih.gov

In the study of myricetin-based sulfonate esters, SAR analysis also highlighted the impact of the substituent on the benzenesulfonate ring on antibacterial activity. d-nb.info While the most potent compounds in that series featured electron-withdrawing groups like nitro or halogen atoms, the derivative containing the 4-(tert-butyl)benzenesulfonate group (compound 3q ) was also synthesized and evaluated, contributing to the broader understanding of how different substituents in that position affect biological response. d-nb.info The collective SAR findings from these diverse studies underscore the importance of the substitution pattern on the benzenesulfonate ring for modulating biological activity, whether for enzyme inhibition or antibacterial effects. d-nb.infoacs.org

Environmental Sciences: Fate, Transport, and Degradation of 4 Butylbenzenesulfonate

Biodegradation Pathways and Microbial Transformation

Aerobic Degradation: The biodegradation of linear alkylbenzene sulfonates is known to occur readily under aerobic conditions. In environments such as surface waters, aerobic soils, and the upper layers of sediment, microbial communities can utilize these compounds as carbon sources. The degradation process is initiated by the microbial oxidation of the alkyl chain. For LAS compounds, this typically begins with an attack at the terminal methyl group of the alkyl chain (ω-oxidation) followed by sequential shortening of the chain via β-oxidation. This process leads to the formation of sulfophenylcarboxylic acids (SPCs), which are more polar and water-soluble intermediates. These SPCs are then further degraded, ultimately leading to the cleavage of the aromatic ring and complete mineralization to carbon dioxide, water, and sulfate (B86663).

Studies on various LAS homologues have shown that aerobic degradation is relatively rapid, with half-lives in soil often reported to be in the range of 1 to 3 weeks. nih.gov The rate of degradation can be influenced by environmental factors such as temperature, nutrient availability, and the presence of acclimated microbial populations. nih.gov In aquatic systems, LAS biodegradation is efficient in wastewater treatment plants with activated sludge processes, where removal rates can exceed 99%. researchgate.net

Anaerobic Degradation: In contrast to aerobic conditions, the biodegradation of LAS, including short-chain variants like 4-butylbenzenesulfonate, is significantly slower or even negligible in anaerobic environments such as deep sediments, flooded soils, and anaerobic digesters. nih.govnih.gov The initial oxygen-dependent steps required to attack the alkyl chain and the aromatic ring are not feasible without oxygen. Consequently, LAS can persist and accumulate in anoxic compartments. While some studies have reported limited LAS biotransformation under methanogenic conditions, it is generally considered to be recalcitrant in the absence of oxygen. nih.gov This leads to higher concentrations of LAS in anaerobically digested sewage sludge compared to aerobically treated sludge. researchgate.net

The key step in the complete breakdown of aromatic sulfonates is desulfonation—the cleavage of the carbon-sulfur (C-S) bond. In aerobic bacteria, this is typically an oxygenolytic process. d-nb.info For compounds like p-toluenesulfonate, which is structurally similar to this compound, studies with Alcaligenes sp. have shown that degradation is initiated by a dioxygenase enzyme. nih.gov This enzyme hydroxylates the aromatic ring to form a catechol derivative, which destabilizes the C-S bond and leads to the release of the sulfonate group as sulfite (B76179) (SO₃²⁻). nih.gov The sulfite is subsequently oxidized to sulfate (SO₄²⁻).

By analogy, the aerobic biodegradation of this compound is expected to proceed through the following pathway:

Initial Oxidation: The process likely begins with the oxidation of the butyl chain, as is typical for LAS compounds. researchgate.net

Desulfonation: Following or concurrent with chain shortening, an oxygenase would attack the benzene (B151609) ring, leading to the formation of 4-butylcatechol and the release of sulfite.

Ring Cleavage: The resulting 4-butylcatechol, a common intermediate in the degradation of aromatic compounds, would undergo ring cleavage by other dioxygenase enzymes, leading to aliphatic acids that can enter central metabolic pathways.

The primary metabolites expected during the biodegradation of this compound are short-chain sulfophenylcarboxylic acids (SPCs) and ultimately 4-butylcatechol before complete mineralization.

Table 1: Predicted Intermediates in the Aerobic Biodegradation of this compound
Parent CompoundIntermediate ClassPredicted MetabolitesMechanism
This compoundSulfophenylcarboxylic Acids (SPCs)4-(4-sulfophenyl)butanoic acid, 2-(4-sulfophenyl)acetic acidω- and β-oxidation of the alkyl chain
This compoundCatechol Derivative4-ButylcatecholOxygenolytic desulfonation
This compoundInorganic ProductSulfite (SO₃²⁻), Sulfate (SO₄²⁻)Desulfonation and subsequent oxidation

Abiotic Degradation Mechanisms

The carbon-sulfur bond in aromatic sulfonic acids is chemically stable and resistant to hydrolysis under typical environmental conditions (pH 4-9 and ambient temperatures). nist.govresearchgate.net Abiotic hydrolysis of these compounds to yield the corresponding phenol (B47542) and sulfuric acid generally requires extreme conditions, such as high temperatures and the presence of strong acids, which are not found in natural aquatic environments. rsc.org Therefore, hydrolysis is not considered a significant abiotic degradation pathway for this compound in soil or water.

Direct photolysis of this compound is not expected to be a major degradation process, as the benzenesulfonate (B1194179) moiety does not significantly absorb light in the environmentally relevant UV spectrum (>290 nm). However, indirect phototransformation, or photocatalysis, can occur in the presence of sensitizing substances like dissolved organic matter or semiconductor minerals (e.g., titanium dioxide, zinc oxide). osf.io Studies on LAS have demonstrated that photocatalytic degradation can occur, leading to the breakdown of the surfactant. kneopen.comneliti.com This process involves the generation of highly reactive species, such as hydroxyl radicals, which can attack both the alkyl chain and the aromatic ring, leading to oxidation and eventual mineralization. While specific data for this compound is not available, its potential for phototransformation in sunlit surface waters containing photosensitizing agents cannot be entirely ruled out.

Environmental Mobility and Distribution

The environmental mobility of this compound is governed by its physicochemical properties. As a sulfonic acid, it is a strong acid and will exist almost exclusively as the anionic sulfonate in environmental systems. This form is highly water-soluble.

Water: Due to its high water solubility and low volatility, if released into the environment, this compound is expected to reside predominantly in the aqueous phase. industrialchemicals.gov.au

Soil and Sediment: The negatively charged sulfonate group limits strong adsorption to negatively charged soil and sediment particles (clays, organic matter). However, some partitioning to sewage sludge and sediments does occur, and this partitioning tends to increase with the length of the alkyl chain. researchgate.netindustrialchemicals.gov.au For a short-chain compound like this compound, mobility in soil is expected to be relatively high, with a potential for leaching into groundwater, although this is mitigated by its rapid aerobic biodegradation in surface soils. nih.gov

Air: With a negligible vapor pressure, this compound is non-volatile, and transport in the atmospheric phase is not an important environmental distribution pathway. industrialchemicals.gov.au

Table 2: Predicted Environmental Mobility and Distribution of this compound
Environmental CompartmentExpected PartitioningGoverning FactorsMobility Potential
WaterHighHigh water solubility; exists as an anion.High (transport in surface waters)
Soil/SedimentLow to ModerateElectrostatic repulsion from negatively charged particles; moderate sorption to organic carbon.Moderate to High (potential for leaching)
AirNegligibleVery low vapor pressure.Low (not expected to volatilize)
BiotaLowBioaccumulation potential for LAS decreases with shorter alkyl chains.Low

Soil Adsorption/Desorption Characteristics and Partitioning Behavior

The interaction of this compound with soil is a key process governing its transport and bioavailability in the terrestrial environment. Adsorption to soil particles can retard its movement, while desorption can release it back into the soil solution, making it available for transport or degradation. The partitioning behavior of this compound between the soil solid phase and the soil solution is influenced by various factors, including the physicochemical properties of the compound and the characteristics of the soil.

Soil Adsorption and Partition Coefficients

The extent of adsorption is quantified by the soil-water partition coefficient (Kd), which is the ratio of the concentration of the chemical in the soil to its concentration in the water at equilibrium. For organic compounds like this compound, the adsorption is often strongly correlated with the organic carbon content of the soil. Therefore, the organic carbon-water (B12546825) partition coefficient (Koc) is frequently used to normalize the adsorption coefficient for the fraction of organic carbon (foc) in the soil (Kd = Koc × foc).

The following table provides a generalized view of how soil partition coefficients can vary for organic compounds based on soil properties.

ParameterDescriptionTypical Range of Values for Organic ContaminantsImplication for this compound
Soil-Water Partition Coefficient (Kd) Ratio of the concentration of a chemical in soil to its concentration in water at equilibrium.Highly variable, dependent on soil type and chemical.Expected to be at the lower end of the range for LAS due to its short alkyl chain.
Organic Carbon-Water Partition Coefficient (Koc) Normalized adsorption coefficient based on the organic carbon content of the soil.Can range from <10 to >1,000,000 L/kg.Likely to have a relatively low Koc value, indicating weaker adsorption to soil organic matter.

Factors Influencing Partitioning Behavior

The partitioning of this compound in soil is a complex process influenced by several factors:

Soil Organic Matter: As with other LAS compounds, soil organic matter is expected to be the primary sorbent for this compound. Soils with higher organic carbon content will likely exhibit greater adsorption.

Clay Content and Type: Clay minerals can also contribute to the adsorption of organic compounds, although their role may be less significant than that of organic matter for non-ionic sorption.

Soil pH: The pH of the soil can influence the surface charge of soil particles and the speciation of the chemical, although for sulfonates, which are strong acids, the charge is less dependent on pH within the typical environmental range.

Cation Exchange Capacity (CEC): The CEC of the soil may play a role in the interaction of the sulfonate group with the soil matrix.

Assessment of Leaching Potential in Terrestrial Systems

The leaching potential of a chemical refers to its likelihood of moving downward through the soil profile and potentially reaching groundwater. This is a significant concern for water-soluble and mobile compounds. The assessment of the leaching potential of this compound is directly related to its soil adsorption/desorption characteristics.

A lower soil adsorption coefficient (Kd) and organic carbon-water partition coefficient (Koc) indicate weaker binding to soil particles and, consequently, a higher potential for leaching. Given that this compound is a short-chain LAS, it is expected to be more mobile in soil compared to longer-chain LAS. The higher water solubility and lower hydrophobicity associated with the shorter butyl group suggest that it will have a greater tendency to remain in the soil solution and be transported with percolating water.

The following table outlines the factors that influence the leaching potential of organic compounds like this compound.

FactorInfluence on Leaching PotentialRelevance to this compound
Soil Adsorption (Kd/Koc) Lower adsorption leads to higher leaching potential.Expected lower Kd/Koc suggests a higher leaching potential.
Water Solubility Higher solubility increases the concentration in soil water and thus leaching potential.Expected to be relatively water-soluble, favoring leaching.
Persistence (Half-life in soil) Longer persistence allows more time for leaching to occur.LAS compounds are generally biodegradable under aerobic conditions, which can mitigate leaching.
Soil Type Sandy soils with low organic matter and clay content allow for greater leaching.Leaching would be more pronounced in coarse-textured soils.
Rainfall and Irrigation Higher water input increases the downward movement of water and dissolved chemicals.Climatic and agricultural practices will significantly impact its transport.

While the intrinsic properties of this compound suggest a potential for leaching, its environmental fate is also governed by degradation processes. LAS compounds are known to be biodegradable in aerobic environments, which can significantly reduce the amount of substance available for leaching over time. industrialchemicals.gov.au

Methodologies for Environmental Impact Assessment of Sulfonates

The environmental impact assessment of sulfonates, including this compound, is a structured process designed to evaluate the potential risks posed by these substances to the environment. This assessment typically involves a comparison of the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC).

Key Components of Environmental Impact Assessment for Sulfonates:

Exposure Assessment: This involves estimating the concentration of the sulfonate in various environmental compartments (soil, water, sediment).

Release Estimation: Quantifying the amount of the substance released into the environment from production, use, and disposal.

Fate and Transport Modeling: Using models that incorporate data on adsorption (Koc), degradation rates, and environmental conditions to predict the distribution and concentration of the substance. For soil, this includes predicting leaching to groundwater.

Monitoring Data: Utilizing measured concentrations of the substance in environmental samples to validate and refine model predictions.

Effects Assessment (Ecotoxicity): This component determines the concentration of the sulfonate below which adverse effects on ecosystems are not expected.

Standard Ecotoxicity Tests: Conducting laboratory tests on a range of representative organisms (e.g., algae, invertebrates, fish, and terrestrial organisms like earthworms and plants) to determine endpoints such as the No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC).

Derivation of PNEC: The PNEC is derived from the ecotoxicity data by applying assessment factors (also known as safety factors) to the lowest reliable toxicity value. These factors account for uncertainties in extrapolating from laboratory data to the real environment and from a limited number of species to all species in an ecosystem.

Risk Characterization: This is the final step where the PEC is compared to the PNEC.

Risk Quotient (RQ): The ratio of PEC to PNEC is calculated (RQ = PEC/PNEC).

Interpretation: An RQ value less than 1 suggests that the chemical is unlikely to pose a significant risk to the environment, while an RQ greater than or equal to 1 indicates a potential for adverse environmental effects, which may trigger a need for risk management measures.

For sulfonated surfactants like this compound, the environmental risk assessment considers their specific properties, such as their tendency to partition to sludge during wastewater treatment and their subsequent application to agricultural land. industrialchemicals.gov.au The assessment also takes into account the varying toxicity of different LAS homologues. industrialchemicals.gov.au

Conclusion and Future Research Directions

Synthesis and Application Versatility of 4-Butylbenzenesulfonate

This compound and its related alkylbenzenesulfonates represent a class of organic compounds with significant versatility, stemming from established and emerging synthetic methodologies. Traditional synthesis often involves the sulfonation of tert-butylbenzene (B1681246), for instance, by reacting it with fuming sulfuric acid. prepchem.com This method and others, such as those using sulfur trioxide in a non-polar solvent, form the basis for its production. The resulting compound, an aromatic sulfonic acid, is characterized by a tert-butyl group on a benzene (B151609) ring, which provides steric influence, and a highly acidic sulfonate group that imparts solubility in polar solvents. cymitquimica.com This fundamental structure makes it a valuable intermediate and catalyst in various organic reactions, including esterifications and Friedel-Crafts reactions.

The applications of these compounds are broad. They are used in the synthesis of surfactants, dyes, and as intermediates in the production of some pharmaceuticals. cymitquimica.com The introduction of the sulfonate group can enhance the water solubility and modify the properties of parent molecules, a technique used to improve the characteristics of biomaterials like PEEK for better biocompatibility. mdpi.com Research has demonstrated the synthesis of novel derivatives, such as 2-(Benzo[d] mdpi.comthieme-connect.comdioxole-5-carboxamido)phenyl 4-(tert-butyl) benzenesulfonate (B1194179), which show potential bioactivities, highlighting the compound's role as a scaffold in developing new functional molecules. frontiersin.org The versatility is further underscored by its use in creating complex pyrazolecarbamide derivatives with potential antifungal and antiviral properties. nih.govfrontiersin.org This adaptability in both synthesis and application confirms the foundational importance of this compound in chemical and materials science.

Opportunities for Interdisciplinary Research and Novel Applications

The unique properties of this compound and related sulfonated molecules open up significant opportunities for interdisciplinary research, bridging chemistry with materials science, environmental science, and biomedicine. The sulfonation process itself is a key area for innovation, with potential to create novel biomaterials by modifying polymers to enhance cellular adhesion, proliferation, and differentiation. mdpi.com This suggests future work in tissue engineering and regenerative medicine, where surfaces and scaffolds functionalized with sulfonates could improve therapeutic outcomes. mdpi.com For example, injectable gels containing sulfonate groups have been developed for controlled protein delivery. mdpi.com

In environmental science, linear alkylbenzene sulfonates (LAS) are already a major focus of study regarding their fate and transport in ecosystems. oregonstate.eduresearchgate.net Future interdisciplinary research could focus on developing more biodegradable "green" surfactants based on the this compound structure to mitigate environmental impact. github.com This involves collaboration between environmental chemists, toxicologists, and microbiologists to assess the life cycle and effects of new surfactant formulations. researchgate.netfrontiersin.org Furthermore, the development of advanced analytical methods to detect and quantify sulfonate esters in pharmaceutical compounds and environmental samples presents another avenue for cross-disciplinary work, combining analytical chemistry with toxicology and regulatory science. acs.org

Emerging applications are also being explored in medicine and agriculture. Novel sulfonate derivatives are being synthesized and tested as inhibitors for enzymes like carbonic anhydrase and acetylcholinesterase, which are targets for diseases such as glaucoma and Alzheimer's. nih.gov In agriculture, new sulfonate-containing compounds have shown promise as potent antifungal and antiviral agents, potentially leading to the development of more effective crop protection solutions. frontiersin.org These frontiers highlight a clear trend towards designing highly specific, functional molecules where the sulfonate group is a key component for achieving desired biological activity.

Emerging Trends and Advanced Methodologies in Sulfonate Research

Research in sulfonate chemistry is continuously evolving, driven by the need for more efficient, sustainable, and precise synthetic methods. A significant trend is the development of novel catalytic systems and reaction conditions. This includes the use of ionic liquids as catalysts, which can offer higher yields and more moderate energy use compared to traditional methods. Additionally, advanced cross-coupling reactions are being designed for the synthesis of sulfonic acids and their salts under mild conditions, expanding the toolkit for chemists. researchgate.net Metal-free synthesis and oxidative coupling techniques are also gaining traction as greener alternatives, avoiding the use of heavy metals and harsh reagents. thieme-connect.com

Another emerging trend is the bioisosteric replacement of other functional groups with sulfonate-related groups like sulfoximines in medicinal chemistry. chemrxiv.org This strategy allows for fine-tuning of a drug candidate's properties, such as improving CNS exposure or eliminating off-target effects. chemrxiv.org The synthesis of complex, functionalized sulfonamides and sulfones for pharmaceutical applications remains a highly active area, with constant development of new variants that improve substrate scope and efficiency. thieme-connect.comthieme-connect.com

In materials science, the focus is on creating advanced functional materials. Perfluorinated sulfonic-acid (PFSA) ionomers, for example, are central to the development of new membranes for energy technologies, which requires a deep understanding of the relationship between their structure and transport properties. nih.gov The creation of novel photoacid generators based on cyclic sulfonate compounds for microfabrication applications also represents a cutting-edge research direction. wipo.int These advanced methodologies and emerging trends ensure that sulfonate chemistry, including the study and application of compounds like this compound, will remain a vibrant and impactful field of scientific inquiry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.